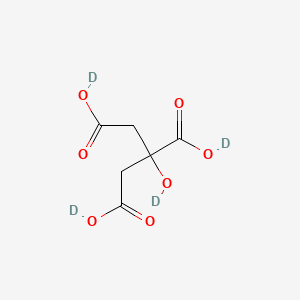

Citric acid-d4-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C6H8O7 |

|---|---|

Molecular Weight |

196.15 g/mol |

IUPAC Name |

trideuterio 2-deuteriooxypropane-1,2,3-tricarboxylate |

InChI |

InChI=1S/C6H8O7/c7-3(8)1-6(13,5(11)12)2-4(9)10/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/i13D/hD3 |

InChI Key |

KRKNYBCHXYNGOX-JYXXEXINSA-N |

Isomeric SMILES |

[2H]OC(=O)CC(CC(=O)O[2H])(C(=O)O[2H])O[2H] |

Canonical SMILES |

C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to Citric Acid-d4: An Internal Standard for Quantitative Metabolomics

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Citric acid-d4, a deuterated analog of citric acid. It is designed to be an essential resource for researchers, scientists, and drug development professionals utilizing mass spectrometry-based techniques for quantitative analysis of citric acid and related metabolites in various biological matrices. This guide details its chemical and physical properties, provides established experimental protocols for its use as an internal standard in both liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), and illustrates the central metabolic pathway in which it plays a crucial role.

Introduction to Citric Acid-d4

Citric acid-d4 is a stable isotope-labeled form of citric acid where four hydrogen atoms on the methylene groups have been replaced with deuterium. This isotopic substitution results in a mass shift of +4 Da compared to the unlabeled citric acid, making it an ideal internal standard for isotope dilution mass spectrometry.[1] Its primary application lies in the precise and accurate quantification of citric acid in complex biological samples by correcting for variations in sample preparation and instrument response.[2]

Physicochemical Properties

A summary of the key quantitative data for Citric acid-d4 is presented in the table below, providing a quick reference for its physical and chemical characteristics.

| Property | Value | Reference |

| Chemical Formula | C₆H₄D₄O₇ | [3] |

| Molecular Weight | 196.15 g/mol | [1][4] |

| Exact Mass | 196.05210957 Da | |

| Isotopic Purity | 98 atom % D | |

| Chemical Purity | ≥98% | |

| Melting Point | 153-159 °C | |

| Form | Solid | |

| Storage Temperature | Room temperature, away from light and moisture | |

| CAS Number | 147664-83-3 |

The Citric Acid Cycle

Citric acid is a key intermediate in the citric acid cycle (also known as the Krebs cycle or TCA cycle), a fundamental metabolic pathway for cellular respiration. The following diagram illustrates the central role of citrate in this cycle.

Experimental Protocols

The following sections provide detailed methodologies for the use of Citric acid-d4 as an internal standard in LC-MS/MS and GC-MS analyses.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines a method for the quantification of citric acid in biological fluids such as plasma or urine.

4.1.1. Materials

-

Citric acid-d4

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Trichloroacetic acid (TCA)

-

Ultrapure water

-

Biological matrix (e.g., plasma, urine)

-

Microcentrifuge tubes

-

Autosampler vials

4.1.2. Sample Preparation

-

Internal Standard Spiking: To 10 µL of the biological sample (e.g., plasma), add 10 µL of a 0.1 mg/mL Citric acid-d4 internal standard solution.

-

Protein Precipitation: Add 80 µL of 5% trichloroacetic acid to the sample.

-

Vortex and Incubate: Vortex the mixture for 30 seconds and incubate on ice for 5 minutes.

-

Centrifugation: Centrifuge the samples at 17,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

4.1.3. LC-MS/MS Conditions

-

LC System: Agilent 1200 series or equivalent

-

Column: Phenomenex Luna C18 or equivalent

-

Mobile Phase: 0.2% Formic acid in water

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 2 µL

-

Mass Spectrometer: Agilent 6490 Triple Quadrupole LC-MS or equivalent

-

Ionization Mode: Electrospray Ionization (ESI), Negative Mode

-

Monitored Transitions:

-

Citric acid: m/z 191 -> 111

-

Citric acid-d4: m/z 195 -> 113 (hypothetical, based on a +4 Da shift and similar fragmentation)

-

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the analysis of citric acid as its tert-butyldimethylsilyl (TBDMS) derivative.

4.2.1. Materials

-

Citric acid-d4

-

Pyridine

-

N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)

-

Sodium borodeuteride (NaBD₄) (for analysis of keto acids)

-

Hydrochloric acid (HCl)

-

GC-MS vials with inserts

4.2.2. Sample Preparation and Derivatization

-

Internal Standard Addition: Add a known amount of Citric acid-d4 to the sample extract.

-

Drying: Evaporate the sample to dryness under a stream of nitrogen.

-

Derivatization:

-

Add 50 µL of pyridine.

-

Add 50 µL of MTBSTFA.

-

Cap the vial tightly and heat at 70°C for 30 minutes.

-

-

Analysis: After cooling to room temperature, the sample is ready for GC-MS analysis.

4.2.3. GC-MS Conditions

-

GC System: Agilent 6890 or equivalent

-

Column: DB-5ms or equivalent

-

Injector Temperature: 285°C

-

Oven Program: Start at 120°C for 1 min, then ramp to 300°C at 10°C/min.

-

Carrier Gas: Helium at a constant flow of 1.5 mL/min

-

Mass Spectrometer: Time-of-Flight (TOF) or Quadrupole MS

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Monitored Ions:

-

Citric acid (TBDMS derivative): m/z 459

-

Citric acid-d4 (TBDMS derivative): m/z 462 (monitoring for M+3 of the fragment containing 3 deuterium atoms)

-

Conclusion

Citric acid-d4 is an indispensable tool for accurate and reliable quantification of citric acid in metabolomics research and clinical diagnostics. Its well-defined physicochemical properties and established protocols for use in both LC-MS and GC-MS make it a robust internal standard. By understanding its role in the citric acid cycle and employing the detailed methodologies provided in this guide, researchers can achieve high-quality quantitative data to advance their understanding of cellular metabolism in health and disease.

References

An In-depth Technical Guide to Citric Acid-d4: Chemical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of Citric acid-d4, a deuterated analog of citric acid. It details its use as an internal standard in quantitative analyses and outlines a typical experimental protocol for its application in liquid chromatography-mass spectrometry (LC-MS). Furthermore, this guide illustrates the central metabolic pathway in which citric acid plays a crucial role.

Core Chemical Properties

Citric acid-d4, also known as 2-Hydroxy-1,2,3-propanetricarboxylic-d4 Acid, is a stable, isotopically labeled form of citric acid where the four methylene hydrogens are replaced with deuterium.[1][2] This substitution results in a higher molecular weight compared to its unlabeled counterpart, making it an ideal internal standard for mass spectrometry-based quantification assays.[3][4] Its physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 147664-83-3 | [1] |

| Molecular Formula | C₆H₄D₄O₇ | |

| Molecular Weight | 196.15 g/mol | |

| Synonyms | Citric-d4 Acid, CITRIC-2,2,4,4-D4 ACID, 2-Hydroxy-1,2,3-propanetricarboxylic-d4 Acid | |

| Melting Point | 153-159 °C | |

| Isotopic Purity | ≥98 atom % D | |

| Appearance | Solid | N/A |

| Solubility | Soluble in water | N/A |

| XLogP3 | -1.7 | |

| Hydrogen Bond Donor Count | 4 | |

| Hydrogen Bond Acceptor Count | 7 |

Experimental Protocol: Quantification of Citric Acid in Human Urine using LC-MS/MS with Citric Acid-d4 as an Internal Standard

This protocol describes a common application of Citric acid-d4 as an internal standard for the accurate quantification of citric acid in a biological matrix, such as human urine, by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials and Reagents

-

Analytes: Citric acid

-

Internal Standard: Citric acid-d4

-

Reagents: Formic acid, Ammonium acetate, Methanol (LC-MS grade), Deionized water

-

Biological Matrix: Human urine samples

Sample Preparation

-

Thaw frozen human urine samples at room temperature.

-

Vortex the samples to ensure homogeneity.

-

Prepare a stock solution of the internal standard (Citric acid-d4) in deionized water.

-

For each urine sample, add 10 µL of urine to a microcentrifuge tube.

-

Add 20 µL of the Citric acid-d4 internal standard solution.

-

Add 400 µL of deionized water to dilute the sample.

-

Vortex the mixture thoroughly.

Liquid Chromatography Conditions

-

LC System: A standard high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm) is commonly used.

-

Mobile Phase A: 0.1% Formic acid and 2 mmol/L Ammonium acetate in water.

-

Mobile Phase B: 0.1% Formic acid and 2 mmol/L Ammonium acetate in methanol.

-

Flow Rate: 0.4 mL/min.

-

Gradient: An isocratic elution with Mobile Phase A is often sufficient. A step gradient to 100% Mobile Phase B can be used to wash the column after each injection.

-

Injection Volume: 3 µL.

-

Column Temperature: Maintained at a constant temperature, e.g., 40°C.

Mass Spectrometry Conditions

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray ionization (ESI) in negative mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Citric Acid: m/z 191.0 > 111.0

-

Citric Acid-d4 (IS): m/z 195.0 > 113.0

-

-

Ion Source Parameters: Optimized for the specific instrument, including parameters like capillary voltage, source temperature, and gas flows.

Data Analysis

-

Integrate the peak areas for both the analyte (citric acid) and the internal standard (Citric acid-d4) for each sample.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Generate a calibration curve by plotting the peak area ratio against the concentration of the citric acid standards.

-

Determine the concentration of citric acid in the unknown urine samples by interpolating their peak area ratios from the calibration curve.

Visualization of the Citric Acid Cycle

Citric acid is a key intermediate in the citric acid cycle (also known as the tricarboxylic acid cycle or Krebs cycle), a fundamental metabolic pathway for cellular energy production. The following diagram illustrates the cyclical reactions of this pathway.

Caption: The Citric Acid Cycle, highlighting key intermediates.

References

- 1. Simultaneous Measurement of Tricarboxylic Acid Cycle Intermediates in Different Biological Matrices Using Liquid Chromatography–Tandem Mass Spectrometry; Quantitation and Comparison of TCA Cycle Intermediates in Human Serum, Plasma, Kasumi-1 Cell and Murine Liver Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Development of a LC-MS/MS Method for the Simultaneous Detection of Tricarboxylic Acid Cycle Intermediates in a Range of Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

A Technical Guide to Citric Acid-d4: Molecular Weight, Quantification, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of citric acid-d4, a deuterated form of citric acid. It details its molecular weight, its critical role as an internal standard in quantitative metabolic analysis, and its applications in research and drug development. This document is intended to serve as a comprehensive resource, offering both foundational data and detailed experimental methodologies.

Core Data Presentation

The primary distinction between citric acid and its deuterated analogue, citric acid-d4, lies in their molecular weights. This difference is fundamental to its application in mass spectrometry-based quantification.

| Compound | Chemical Formula | Molar Mass ( g/mol ) |

| Citric Acid | C₆H₈O₇ | 192.12 |

| Citric Acid-d4 | C₆H₄D₄O₇ | 196.15[1][2][3] |

Experimental Protocols: Quantification of Citric Acid Cycle Intermediates

Citric acid-d4 is predominantly utilized as an internal standard in mass spectrometry (MS) for the precise quantification of citric acid and other intermediates of the tricarboxylic acid (TCA) cycle. Its chemical similarity to the endogenous analyte, coupled with its distinct mass, allows for accurate correction of variations that can occur during sample preparation and analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for Biological Samples

This protocol outlines a common method for the analysis of TCA cycle intermediates in biological matrices such as plasma, urine, and tissue samples.

1. Sample Preparation:

-

Plasma: To 10 µL of a plasma sample, add 80 µL of 5% trichloroacetic acid and 10 µL of a 0.1 mg/mL solution of citric acid-d4 (internal standard). The mixture is vortexed for 30 seconds and incubated on ice for 5 minutes. Following this, the sample is centrifuged at 17,000 x g for 10 minutes at 4°C. The resulting supernatant is then transferred to an HPLC vial for analysis.

-

Urine: Urine samples are first filtered. Subsequently, 10 µL of the filtered urine is mixed with 80 µL of 0.2% formic acid and 10 µL of a 0.1 mg/mL solution of citric acid-d4.

-

Tissue: Frozen tissue samples are ground into a powder before extraction with a suitable solvent.

2. LC-MS/MS Analysis:

-

An Agilent 1200 series LC system coupled with a 6490 Triple Quadrupole MS mass spectrometer (or a similar system) is typically used.

-

Chromatographic Separation: A C18 reversed-phase column is commonly employed to separate the TCA cycle intermediates. The mobile phase often consists of a gradient of 0.2% formic acid in water and an organic solvent.

-

Mass Spectrometry Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the precursor and product ions of the target analytes and the internal standard.

3. Quantification:

-

A five-point standard curve is generated using serial dilutions of a mixed standard solution of the TCA cycle intermediates.

-

Citric acid-d4 is added to all standards and samples at a consistent final concentration (e.g., 10 µg/mL).

-

Quantification is achieved by calculating the ratio of the peak area of each analyte to the peak area of the citric acid-d4 internal standard.

Applications in Research and Drug Development

The accurate quantification of TCA cycle intermediates is crucial in various research and drug development contexts.

-

Metabolic Flux Analysis: Citric acid-d4, along with other stable isotope tracers, is instrumental in metabolic flux analysis. This technique allows researchers to trace the flow of atoms through metabolic pathways, providing insights into cellular metabolism in both healthy and diseased states.

-

Disease Research: Perturbations in the TCA cycle are implicated in numerous diseases, including cancer and metabolic disorders. The use of citric acid-d4 as an internal standard enables the reliable measurement of these metabolic changes, aiding in the understanding of disease mechanisms and the identification of potential therapeutic targets.

-

Drug Development: In drug development, understanding the metabolic effects of a compound is essential. The analytical methods described, which rely on internal standards like citric acid-d4, are employed to assess how a drug candidate may alter cellular metabolism. Furthermore, citric acid itself is widely used as a pharmaceutical excipient in various formulations.

Visualizing the Experimental Workflow

The following diagrams illustrate the key processes involved in a typical metabolomics experiment utilizing citric acid-d4.

Caption: Experimental workflow for metabolomic analysis using citric acid-d4.

Caption: Role of citric acid-d4 in quantifying a key TCA cycle intermediate.

References

- 1. The complete targeted profile of the organic acid intermediates of the citric acid cycle using a single stable isotope dilution analysis, sodium borodeuteride reduction and selected ion monitoring GC/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of a LC-MS/MS Method for the Simultaneous Detection of Tricarboxylic Acid Cycle Intermediates in a Range of Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Analysis of the citric acid cycle intermediates using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Citric Acid-d4: Applications in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citric acid-d4, with the CAS number 147664-83-3, is the deuterated isotopologue of citric acid, a key intermediate in cellular metabolism.[1][2][3][4][5] In this stable isotope-labeled compound, the four methylene hydrogens are replaced with deuterium. This isotopic substitution makes it an invaluable tool in metabolic research, particularly in studies utilizing mass spectrometry-based techniques. Its primary application is as an internal standard for the accurate quantification of citric acid and other organic acids in various biological matrices. This guide provides an in-depth overview of its properties, applications, and relevant experimental protocols.

Physicochemical Properties

Citric acid-d4 is a solid at room temperature and is typically supplied with high chemical and isotopic purity. Key quantitative data are summarized in the table below.

| Property | Value | References |

| CAS Number | 147664-83-3 | |

| Molecular Formula | C₆H₄D₄O₇ | |

| Molecular Weight | 196.15 g/mol | |

| Synonyms | Citric acid-2,2,4,4-d4, 2-Hydroxy-1,2,3-propanetricarboxylic-d4 Acid | |

| Chemical Purity | ≥98% | |

| Isotopic Enrichment | ≥98 atom % D | |

| Melting Point | 153-159 °C | |

| Form | Solid | |

| Storage | Room temperature, away from light and moisture |

Applications in Research

The primary utility of Citric acid-d4 lies in its application as an internal standard in quantitative analyses, particularly in the field of metabolomics. Its identical chemical properties to endogenous citric acid, but distinct mass, allow for the correction of variability introduced during sample preparation and analysis.

Key applications include:

-

Metabolomics and Metabolic Profiling: Used for the accurate quantification of intermediates in the citric acid cycle (TCA cycle) and other related metabolic pathways.

-

Clinical Mass Spectrometry: Employed in diagnostic and research settings to measure citric acid levels in biological fluids like urine and plasma.

-

Stable Isotope Dilution Analysis: Serves as a spike-in standard for precise quantification of organic acids by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).

Experimental Protocols

The following are generalized protocols for the use of Citric acid-d4 as an internal standard for the quantification of citric acid cycle intermediates in biological samples using LC-MS/MS.

Preparation of Internal Standard Stock Solution

A stock solution of Citric acid-d4 is prepared in a suitable solvent, such as 0.1% formic acid in water, at a concentration of approximately 1 mg/mL. This stock solution can be further diluted to create working solutions. For instance, a working internal standard solution of 5 µg/mL can be prepared in 0.1% formic acid.

Sample Preparation

The following are examples of sample preparation for different biological matrices:

For Human Plasma:

-

To 10 µL of plasma, add 80 µL of 5% trichloroacetic acid to precipitate proteins.

-

Add 10 µL of the Citric acid-d4 internal standard working solution (e.g., 0.1 mg/mL).

-

Vortex the mixture for 30 seconds and keep it on ice for 5 minutes, vortexing intermittently.

-

Centrifuge the samples at 17,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to HPLC vials for LC-MS/MS analysis.

For Human Urine:

-

Dilute urine samples 10-fold with 0.2% formic acid.

-

To a specific volume of the diluted urine, add a known amount of the Citric acid-d4 internal standard. For example, to 80 µL of the diluted urine, add 10 µL of a 0.1 mg/mL internal standard solution.

-

Vortex the mixture and centrifuge at 13,000 x g for 5 minutes at 4°C.

-

Transfer the supernatant to HPLC vials for analysis.

For Cell Culture Samples:

-

Metabolites can be extracted from cell pellets using a cold solvent mixture, such as methanol:acetonitrile:water (2:2:1 v/v/v).

-

The Citric acid-d4 internal standard should be added during the extraction process.

-

After extraction, centrifuge the samples to pellet cell debris, and transfer the supernatant for analysis.

LC-MS/MS Analysis

A liquid chromatography system coupled with a triple quadrupole mass spectrometer is typically used for the analysis.

-

Chromatographic Separation: A C18 or a mixed-mode column can be used for the separation of organic acids. A common mobile phase consists of 0.2% formic acid in water.

-

Mass Spectrometry Detection: The mass spectrometer is operated in negative electrospray ionization (ESI-) mode. The transitions for citric acid and Citric acid-d4 are monitored.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the central role of the citric acid cycle in metabolism and a typical experimental workflow for using Citric acid-d4.

Caption: The Citric Acid (TCA) Cycle.

Caption: Workflow for Quantification using Citric Acid-d4.

References

Isotopic Purity of Citric Acid-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity of Citric acid-d4 (specifically, Citric acid-2,2,4,4-d4). This deuterated analog of citric acid is a critical tool in metabolic research, clinical mass spectrometry, and as an internal standard in quantitative analyses.[1][2][3][4] Understanding its isotopic purity is paramount for accurate and reproducible experimental results.

Data Presentation: Isotopic and Chemical Purity

The isotopic and chemical purity of commercially available Citric acid-d4 can vary between suppliers. The following table summarizes representative data from various sources. It is crucial for researchers to consult the certificate of analysis for their specific batch.

| Supplier | Product Name | Isotopic Purity (atom % D) | Chemical Purity | CAS Number |

| Cambridge Isotope Laboratories, Inc. | Citric acid (2,2,4,4-D₄, 98%) | 98% | 98% | 147664-83-3 |

| Sigma-Aldrich | Citric acid-2,2,4,4-d4 | 98 atom % D | 98% (CP) | 147664-83-3 |

| MedChemExpress | Citric acid-d4 | Not Specified | 99.31% | 147664-83-3 |

| ChemScene | Citric acid-d4 | Not Specified | ≥98% | 147664-83-3 |

Note: "atom % D" refers to the percentage of deuterium at the specified labeled positions.[5] "(CP)" indicates Chemically Pure.

Core Concepts in Isotopic Purity

For a deuterated compound like Citric acid-d4, "purity" encompasses both chemical and isotopic purity.

-

Chemical Purity: Refers to the absence of any chemical contaminants that are not citric acid or its isotopologues.

-

Isotopic Purity: Describes the extent to which the intended deuterium atoms have replaced hydrogen atoms at the specified positions. Due to the nature of chemical synthesis, it is practically impossible to achieve 100% isotopic purity. The final product will be a mixture of isotopologues—molecules that are chemically identical but differ in their isotopic composition (e.g., d3, d2, d1, and d0 species).

Two key terms are often used when discussing isotopic purity:

-

Isotopic Enrichment: The percentage of deuterium at a specific labeled position in a molecule.

-

Species Abundance: The percentage of the total population of molecules that have a specific, complete isotopic composition.

Experimental Protocols for Determining Isotopic Purity

The determination of isotopic purity for deuterated compounds like Citric acid-d4 relies on sophisticated analytical techniques, primarily High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique for determining the isotopic distribution of a deuterated compound.

Methodology:

-

Sample Preparation: A dilute solution of Citric acid-d4 is prepared in a suitable solvent (e.g., acetonitrile/water). For LC-MS/MS analysis, an internal standard may be added.

-

Instrumentation: A high-resolution mass spectrometer, often coupled with liquid chromatography (LC) for sample introduction and separation, is used. Electrospray ionization (ESI) is a common ionization technique for this type of analysis.

-

Data Acquisition: The instrument is operated in full scan mode to detect the molecular ions of all isotopologues. The high resolution of the instrument allows for the separation of ions with very small mass differences.

-

Data Analysis:

-

The mass spectrum will show a cluster of peaks corresponding to the different isotopologues of Citric acid-d4 (e.g., M+0, M+1, M+2, M+3, M+4).

-

The relative abundance of each isotopologue is determined by integrating the area of its corresponding peak.

-

The isotopic purity is calculated based on the relative abundances of the H/D isotopolog ions (D0-Dn).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H (proton) NMR, is highly effective for quantifying the amount of residual hydrogen in a highly deuterated sample.

Methodology:

-

Sample Preparation: A precise amount of the Citric acid-d4 sample is dissolved in a deuterated solvent (e.g., D₂O). A known amount of an internal standard with a distinct NMR signal is added for quantitative analysis.

-

Instrumentation: A high-field NMR spectrometer is used to acquire the ¹H NMR spectrum.

-

Data Acquisition: A standard ¹H NMR spectrum is recorded. The parameters are optimized to ensure accurate integration of the signals.

-

Data Analysis:

-

The signals from the residual protons in the Citric acid-d4 molecule are identified.

-

The integral of the residual proton signals is compared to the integral of the known internal standard.

-

This comparison allows for the precise calculation of the amount of non-deuterated species, and thus the overall isotopic enrichment.

-

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the determination of the isotopic purity of Citric acid-d4.

Caption: General workflow for determining the isotopic purity of Citric Acid-d4.

This guide provides a foundational understanding of the isotopic purity of Citric acid-d4. For any specific application, it is imperative to refer to the supplier's documentation and perform appropriate analytical validation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Citric acid (2,2,4,4-Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 3. scientificlabs.com [scientificlabs.com]

- 4. Development of a LC-MS/MS Method for the Simultaneous Detection of Tricarboxylic Acid Cycle Intermediates in a Range of Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]

Technical Guide: Citric Acid-d4-1 (2,2,4,4-tetradeutero-Citric Acid)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Citric acid-d4-1, a deuterated analog of citric acid. It is intended for researchers and professionals in the fields of metabolomics, clinical diagnostics, and drug development who utilize stable isotope-labeled compounds as internal standards or tracers in quantitative analyses.

Introduction

This compound, also known as Citric acid-d4 or Citric acid-2,2,4,4-d4, is a synthetically produced version of citric acid where four hydrogen atoms on the methylene groups have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of citric acid and other intermediates of the tricarboxylic acid (TCA) cycle in various biological matrices. Its chemical properties are nearly identical to its unlabeled counterpart, but its increased mass allows for clear differentiation in mass spectrometric analyses.

Chemical and Physical Properties

The key chemical and physical properties of this compound are summarized in the table below. This information has been compiled from various reputable suppliers.

| Property | Value |

| Synonyms | Citric acid-d4, Citric acid-2,2,4,4-d4 |

| CAS Number | 147664-83-3[1][2][3] |

| Molecular Formula | C₆H₄D₄O₇ |

| Molecular Weight | 196.15 g/mol [2][3] |

| Isotopic Purity | Typically ≥98 atom % D |

| Chemical Purity | Typically ≥98% |

| Appearance | White to off-white solid |

| Melting Point | 153-159 °C |

| Storage | Store at room temperature, protected from moisture. |

Suppliers

A number of chemical suppliers specialize in stable isotope-labeled compounds and offer this compound. The following table provides a non-exhaustive list of potential suppliers and their typical product offerings.

| Supplier | Product Name | Purity |

| MedChemExpress | This compound | 97.0% |

| Cambridge Isotope Laboratories, Inc. | Citric acid (2,2,4,4-D₄, 98%) | 98% |

| Sigma-Aldrich | Citric acid-2,2,4,4-d4 | 98 atom % D, 98% (CP) |

| ChemScene | Citric acid-d4 | ≥98% |

Experimental Protocols

This compound is primarily used as an internal standard in quantitative mass spectrometry. Below is a detailed experimental protocol for the analysis of TCA cycle intermediates in biological fluids using LC-MS/MS, adapted from a published method.

Preparation of Internal Standard Stock Solution

-

Weighing: Accurately weigh a known amount of this compound.

-

Dissolving: Dissolve the compound in a suitable solvent (e.g., 0.2% formic acid in water) to create a stock solution of a specific concentration (e.g., 1 mg/mL).

-

Storage: Store the stock solution at -20°C or -80°C for long-term stability. For use, a working solution (e.g., 0.1 mg/mL) can be prepared by diluting the stock solution.

Sample Preparation for LC-MS/MS Analysis

The following workflows illustrate the preparation of plasma and urine samples for the quantification of TCA cycle intermediates.

Plasma sample preparation workflow.

Urine sample preparation workflow.

LC-MS/MS Analysis Conditions

The following are example parameters for an LC-MS/MS system. These should be optimized for the specific instrument and application.

| Parameter | Value |

| LC System | Agilent 1200 series or equivalent |

| Mass Spectrometer | Agilent 6490 Triple Quadrupole or equivalent |

| Column | Phenomenex® Luna C-18 or a suitable alternative |

| Mobile Phase | 0.2% Formic acid in water |

| Flow Rate | 0.4 mL/minute |

| Injection Volume | 2 µL |

| Ionization Mode | Electrospray Ionization (ESI), negative mode for citric acid |

Application in Metabolic Pathway Analysis

This compound can also be used as a tracer to study the flux through the TCA cycle. By introducing the labeled citric acid to cells or organisms, the incorporation of deuterium into downstream metabolites can be monitored over time, providing insights into metabolic dynamics.

The diagram below illustrates the points of entry and progression of labeled citrate within the TCA cycle.

TCA cycle with labeled citrate incorporation.

Conclusion

This compound is a valuable tool for researchers in the life sciences. Its use as an internal standard enables accurate and precise quantification of key metabolites, while its application as a metabolic tracer can elucidate complex biological pathways. The protocols and data presented in this guide are intended to provide a solid foundation for the successful application of this compound in your research endeavors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The complete targeted profile of the organic acid intermediates of the citric acid cycle using a single stable isotope dilution analysis, sodium borodeuteride reduction and selected ion monitoring GC/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

Deuterated Citric Acid in Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of deuterated citric acid, a vital tool in modern metabolic research and bioanalysis. From its fundamental properties to its application in sophisticated experimental protocols, this document serves as a core resource for professionals in the field.

Introduction to Deuterated Citric Acid

Deuterated citric acid is a stable isotope-labeled version of citric acid where one or more hydrogen atoms are replaced by deuterium (²H or D). This isotopic substitution imparts a greater mass to the molecule without significantly altering its chemical properties, making it an ideal tracer and internal standard in mass spectrometry-based studies. The most commonly used form is citric acid-d4, where the four methylene hydrogens are replaced by deuterium.[1][2]

The primary applications of deuterated citric acid in research include:

-

Metabolic Flux Analysis: Tracing the flow of carbon through the Krebs cycle and other interconnected metabolic pathways.[3][4]

-

Quantitative Bioanalysis: Serving as an internal standard for the accurate quantification of citric acid and other Krebs cycle intermediates in biological samples.[5]

Properties of Deuterated Citric Acid

The physical and chemical properties of deuterated citric acid are crucial for its effective use in experimental settings. The data presented below is a summary from various commercial suppliers.

| Property | Value | References |

| Chemical Formula | C₆D₄H₄O₇ | |

| Molecular Weight | Approx. 196.15 g/mol | |

| Physical Form | Solid | |

| Melting Point | 153-159 °C | |

| Isotopic Purity | Typically ≥98 atom % D | |

| Chemical Purity | Typically ≥98% | |

| Storage | Store at room temperature, protected from light and moisture. |

Core Applications and Methodologies

Deuterated Citric Acid as an Internal Standard

In quantitative mass spectrometry, deuterated citric acid is widely used as an internal standard to correct for variability in sample preparation, injection volume, and instrument response. The underlying principle is that the deuterated standard behaves nearly identically to the endogenous analyte throughout the analytical process.

Logical Workflow for Internal Standard Use:

Deuterated Citric Acid in Metabolic Flux Analysis

Stable isotope tracing with deuterated citric acid allows researchers to track the progression of labeled atoms through the Krebs cycle, providing insights into the dynamic activity of this central metabolic hub. By measuring the mass isotopomer distribution of downstream metabolites, the relative contributions of different substrates to the cycle can be determined.

The Krebs Cycle (Citric Acid Cycle):

Experimental Protocols

Quantitative Analysis of Krebs Cycle Intermediates using Deuterated Citric Acid as an Internal Standard

This protocol outlines a gas chromatography-mass spectrometry (GC-MS) method for the simultaneous measurement of Krebs cycle intermediates.

Materials:

-

Biological sample (e.g., tissue homogenate, cell lysate)

-

Deuterated citric acid (and other deuterated standards for other intermediates)

-

Extraction solvent (e.g., cold methanol/water)

-

Derivatization reagent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA)

-

GC-MS system

Procedure:

-

Sample Preparation: Homogenize the biological sample in a cold extraction solvent.

-

Internal Standard Spiking: Add a known amount of deuterated citric acid solution to the homogenate.

-

Extraction: Vortex the mixture and centrifuge to pellet proteins and cellular debris.

-

Drying: Transfer the supernatant to a new tube and dry under a stream of nitrogen or using a vacuum concentrator.

-

Derivatization: Add the derivatization reagent to the dried extract and heat to form volatile trimethylsilyl (TMS) derivatives.

-

GC-MS Analysis: Inject the derivatized sample into the GC-MS system. The instrument parameters (e.g., temperature program, ion source settings) should be optimized for the separation and detection of the target analytes.

-

Data Analysis: Integrate the peak areas for the endogenous analytes and their corresponding deuterated internal standards. Construct a calibration curve using the peak area ratios of standards with known concentrations to quantify the analytes in the samples.

Metabolic Flux Analysis using a Deuterated Tracer

This protocol provides a general workflow for a stable isotope tracer experiment to investigate metabolic flux.

Experimental Workflow for Metabolic Flux Analysis:

Procedure:

-

Tracer Introduction: Introduce a deuterated substrate (e.g., deuterated glucose or glutamine) into the biological system (cell culture or animal model).

-

Time-Course Sampling: Collect samples at various time points to monitor the incorporation of the deuterium label into downstream metabolites.

-

Metabolite Extraction: Quench metabolic activity and extract the metabolites from the samples.

-

Mass Spectrometry Analysis: Analyze the extracts using LC-MS or GC-MS to determine the mass isotopomer distribution of citric acid and other Krebs cycle intermediates.

-

Flux Calculation: Use the mass isotopomer data to calculate the relative or absolute rates of metabolic reactions within the Krebs cycle.

Data Presentation and Interpretation

Isotopic Enrichment and Purity

The isotopic enrichment and purity of the deuterated citric acid are critical parameters that influence the accuracy of experimental results.

| Parameter | Description | Typical Values |

| Isotopic Purity | The percentage of the deuterated compound that contains the specified number of deuterium atoms. | ≥98 atom % D |

| Chemical Purity | The percentage of the material that is the specified compound, regardless of isotopic composition. | ≥98% |

Stability of Deuterated Citric Acid

The stability of deuterated citric acid under various storage and experimental conditions is crucial for maintaining its integrity.

| Condition | Stability | Recommendations |

| Long-term Storage (Solid) | Stable for extended periods when stored properly. | Store at room temperature, protected from light and moisture. |

| Solution (Acidic pH) | Generally stable. | Prepare fresh solutions for optimal results. |

| Solution (Neutral/Basic pH) | Potential for back-exchange of deuterium with protons from the solvent. | Prepare fresh and use promptly. Avoid prolonged storage. |

| Freeze-Thaw Cycles | Generally stable. | Minimize cycles by aliquoting stock solutions. |

Conclusion

Deuterated citric acid is an indispensable tool for researchers in the life sciences. Its utility as both a tracer for metabolic flux analysis and an internal standard for quantitative bioanalysis provides a robust platform for investigating cellular metabolism in health and disease. This guide has provided a comprehensive overview of its properties, applications, and associated experimental protocols to facilitate its effective implementation in the laboratory.

References

- 1. Modeling of liver citric acid cycle and gluconeogenesis based on 13C mass isotopomer distribution analysis of intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Deuterium Metabolic Imaging Enables the Tracing of Substrate Fluxes Through the Tricarboxylic Acid Cycle in the Liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Carbon flux through citric acid cycle pathways in perfused heart by 13C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

In-Depth Technical Guide: Citric Acid-d4-1 Safety Data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for Citric Acid-d4-1, a deuterated form of citric acid. The information presented is synthesized from available Safety Data Sheets (SDS) for the non-deuterated parent compound, citric acid, and specific data pertaining to the deuterated analogue. This document is intended to provide researchers, scientists, and drug development professionals with a thorough understanding of the safety, handling, and potential biological effects of this compound.

Section 1: Chemical and Physical Properties

This section summarizes the key chemical and physical properties of this compound, providing a foundation for understanding its behavior and potential interactions.

| Property | Value | Reference |

| Chemical Name | Citric acid-d4 | [1] |

| CAS Number | 147664-83-3 | [1] |

| Molecular Formula | C₆H₄D₄O₇ | [1] |

| Molecular Weight | 196.15 g/mol | [1] |

| Purity | ≥98% | [1] |

| Melting Point | 153 - 159 °C | |

| log Pow (n-octanol/water) | -1.72 (at 20 °C) | |

| Appearance | White crystalline powder | |

| Solubility | Highly soluble in water |

Section 2: Hazard Identification and GHS Classification

This compound is classified based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazard identified is serious eye irritation.

| GHS Classification | Hazard Statement | Signal Word | Pictogram |

| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Warning | GHS07 |

Data based on the non-deuterated parent compound, citric acid.

Section 3: Toxicological Data

Toxicological data for this compound is largely extrapolated from studies on citric acid. The acute toxicity is considered low.

| Endpoint | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 3 g/kg | |

| LD50 | Mouse | Oral | 5400 mg/kg | |

| LD50 | Rat | Dermal | >2000 mg/kg | |

| Skin Irritation | Rabbit | Dermal | Not an irritant | |

| Eye Irritation | Rabbit | Ocular | Severe irritant | |

| Genotoxicity | - | - | Not genotoxic | |

| Carcinogenicity | - | - | Not carcinogenic |

Section 4: First Aid Measures

In the event of exposure to this compound, the following first aid measures should be taken.

| Exposure Route | First Aid Measures |

| Inhalation | Move the exposed individual to fresh air. If breathing is difficult, give oxygen. Seek medical advice if discomfort or irritation persists. |

| Skin Contact | Wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately rinse the eye with plenty of water for at least 15-20 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth thoroughly with water. Have the exposed individual drink sips of water. Seek medical attention if irritation or discomfort occurs. |

Section 5: Handling, Storage, and Disposal

Proper handling and storage procedures are essential to ensure the safety of laboratory personnel and the integrity of the compound.

Handling:

-

Follow good laboratory hygiene procedures.

-

Use only in well-ventilated areas.

-

Avoid the generation of dust.

-

Avoid contact with eyes, skin, and clothing.

-

Wear appropriate personal protective equipment (PPE), including safety glasses with side shields or goggles, gloves, and a lab coat.

Storage:

-

Store in a cool, dry, and well-ventilated place.

-

Keep the container tightly sealed.

-

Store away from incompatible materials such as strong bases and oxidizing agents.

Disposal:

-

Dispose of waste material in accordance with local, state, and federal regulations.

-

Product and containers should not be disposed of with household garbage.

Section 6: Biological Effects and Signaling Pathways

Recent research has indicated that citric acid can induce apoptosis (programmed cell death) and cell cycle arrest in certain cell lines. This is a critical consideration for researchers in drug development and cellular biology.

Citric Acid-Induced Apoptosis Signaling Pathway

Citric acid has been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The diagram below illustrates the key steps in this process.

Section 7: Experimental Protocols

For researchers investigating the effects of this compound on cell cycle progression, the following is a detailed methodology for cell cycle analysis using flow cytometry.

Experimental Workflow for Cell Cycle Analysis

This workflow outlines the key steps from cell treatment to data analysis.

References

A Technical Guide to the Physical Characteristics of Citric Acid-d4

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physical and chemical properties of Citric acid-d4 (CAS: 147664-83-3), a deuterated isotopologue of citric acid. It is intended to serve as a technical resource for professionals in research and development who utilize stable isotope-labeled compounds as internal standards, tracers, or for mechanistic studies. This guide summarizes key quantitative data, outlines relevant experimental methodologies, and visualizes a typical analytical workflow.

Core Physical and Chemical Properties

Citric acid-d4, also known as 2-Hydroxy-1,2,3-propanetricarboxylic-d4 Acid, is a synthetic, deuterated form of citric acid where the four methylene hydrogens are replaced with deuterium.[1] This isotopic substitution results in a mass shift of M+4, making it an ideal internal standard for mass spectrometry-based quantification of natural citric acid.[2]

General and Computational Properties

The fundamental identifiers and computed chemical properties of Citric acid-d4 are summarized below. These values are crucial for substance identification, registration, and computational modeling.

| Property | Value | Source |

| Chemical Formula | C₆H₄D₄O₇ | [1] |

| Linear Formula | HOC(CO₂H)(CD₂CO₂H)₂ | [2] |

| Molecular Weight | 196.15 g/mol | |

| Exact Mass | 196.052109 g/mol | |

| CAS Number | 147664-83-3 | |

| Appearance | White solid / crystalline powder | |

| Isotopic Purity | ≥98 atom % D | |

| Chemical Purity | ≥95% - 98% | |

| XLogP3 | -1.7 to -1.72 | |

| Topological Polar Surface Area | 132 Ų | |

| Hydrogen Bond Donors | 4 | |

| Hydrogen Bond Acceptors | 7 |

Thermophysical and Spectroscopic Data

The following table details the experimentally determined physical constants for Citric acid-d4. Note the variability in reported flash points, which may depend on the experimental method used.

| Property | Value | Source |

| Melting Point | 153-159 °C (lit.) | |

| Boiling Point | 309.6 ± 42.0 °C (at 760 mmHg) | |

| Density | 1.8 ± 0.1 g/cm³ | |

| Flash Point | 155.2 ± 24.4 °C | |

| Refractive Index | 1.575 | |

| Solubility | Water: 100 mg/mL (ultrasonication may be needed) DMSO: 100 mg/mL (ultrasonication may be needed) |

Experimental Protocols and Applications

Citric acid-d4 is primarily used as an internal standard for the accurate quantification of citric acid in complex biological matrices via isotope dilution mass spectrometry.

Quantification of TCA Intermediates by LC-MS/MS

This protocol outlines the use of Citric acid-d4 as an internal standard for the analysis of tricarboxylic acid (TCA) cycle intermediates in biological fluids.

Objective: To accurately quantify endogenous citric acid levels in samples such as plasma or urine.

Methodology:

-

Sample Preparation: Biological samples (e.g., plasma, filtered urine) are acidified, typically with 0.2% formic acid.

-

Internal Standard Spiking: A known quantity of Citric acid-d4 is added to all standards, controls, and unknown samples to achieve a consistent final concentration (e.g., 10 µg/mL).

-

Extraction: The mixture is vortexed and centrifuged to precipitate proteins and remove particulates. The resulting supernatant is transferred to HPLC vials for analysis.

-

Chromatographic Separation: Samples are injected into a liquid chromatography system, often employing a C18 column for separation of the organic acids.

-

Mass Spectrometric Detection: The eluent is introduced into a triple quadrupole mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both endogenous citric acid and the Citric acid-d4 internal standard.

-

Quantification: The concentration of citric acid in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio against a calibration curve generated from standards with known concentrations.

Stability and Storage

Proper handling and storage are critical to maintaining the integrity of the isotopically labeled compound.

-

Long-Term Storage: Store as a neat solid at temperatures ranging from room temperature to -20°C, protected from light and moisture.

-

Solution Storage: Stock solutions should be aliquoted to prevent degradation from repeated freeze-thaw cycles. Recommended storage is at -80°C for up to 6 months or at -20°C for up to 1 month.

-

Chemical Stability: The compound is stable if stored under the recommended conditions. It is advisable to re-analyze the chemical purity after three years.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of a typical quantitative analysis using Citric acid-d4 as an internal standard.

Caption: Workflow for LC-MS/MS quantification using Citric acid-d4.

References

Methodological & Application

Application Notes & Protocols for LC-MS/MS Analysis of Citric Acid using Citric Acid-d4 as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

Citric acid is a key intermediate in the tricarboxylic acid (TCA) cycle, a central metabolic pathway for energy production in aerobic organisms.[1][2] Accurate quantification of citric acid in biological matrices is crucial for studying metabolic disorders, monitoring disease progression, and in drug development. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a highly sensitive and specific method for this purpose.[3] The use of a stable isotope-labeled internal standard, such as Citric acid-d4, is essential for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring accurate and precise quantification.[4][5] This document provides detailed application notes and protocols for the analysis of citric acid in biological samples using LC-MS/MS with Citric acid-d4 as an internal standard.

Quantitative Data Summary

The following tables summarize the quantitative performance data for the LC-MS/MS analysis of citric acid using Citric acid-d4 as an internal standard. The data is compiled from various studies and demonstrates the robustness and sensitivity of the method.

Table 1: Linearity and Range

| Analyte | Matrix | Calibration Range (ng/mL) | Correlation Coefficient (r²) | Reference |

| Citric Acid | Human Serum Albumin | 20 - 2000 | >0.995 | |

| TCA Intermediates | Synthetic Urine | 0 - 520 µM | 0.9998 - 0.9999 | |

| Organic Acids | Solvent | 0.2 - 6 ppm (LOQ) | - | |

| Citric Acid | Urine | 231 - 893 µg/mL | 0.9986 |

Table 2: Precision and Accuracy

| Matrix | QC Level (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Reference |

| Human Serum Albumin | 60 | - | - | - | |

| Human Serum Albumin | 200 | - | - | - | |

| Human Serum Albumin | 800 | - | - | - | |

| Human Serum Albumin | 1500 | - | - | - | |

| Urine | - | ≤5.55 | ≤5.34 | 93.1 - 104 |

Table 3: Recovery and Matrix Effect

| Analyte | Matrix | Recovery (%) | Reference |

| TCA Intermediates | - | >95 | |

| Citric Acid | Apple, Grape, Pomegranate Juice | 80 - 120 | |

| Citrate, Oxalate, Cystine | Clinical Samples | 92.0 - 107 |

Table 4: Limits of Detection (LOD) and Quantification (LOQ)

| Analyte | Matrix | LOD (nM) | LOQ (nM) | Reference |

| TCA Intermediates | - | <60 (for most) | - | |

| Organic Acids | Solvent | - | 0.2 - 6 ppm |

Experimental Protocols

2.1. Sample Preparation

The following are generalized protocols for the preparation of plasma/serum and urine samples. Optimization may be required based on the specific laboratory conditions and sample characteristics.

2.1.1. Plasma/Serum Sample Preparation

-

To 10 µL of plasma or serum in a microcentrifuge tube, add 10 µL of the working internal standard solution (Citric acid-d4 at a suitable concentration, e.g., 5 µg/mL).

-

Add 100 µL of 5% trichloroacetic acid to precipitate proteins.

-

Vortex the mixture for approximately 1 minute.

-

Centrifuge the mixture at 18,000 rpm for 10 minutes.

-

Transfer 100 µL of the supernatant to an autosampler vial for LC-MS/MS analysis.

2.1.2. Urine Sample Preparation

-

Thaw frozen urine samples on ice.

-

Perform a 10-fold dilution of the urine sample with 0.2% formic acid in water.

-

To 10 µL of the diluted urine, add 10 µL of the internal standard solution (Citric acid-d4, e.g., 0.1 mg/mL).

-

Add 80 µL of 0.2% formic acid.

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 13,000 x g for 5 minutes at 4°C.

-

Transfer the supernatant to an HPLC vial for analysis.

2.2. Liquid Chromatography (LC) Conditions

The chromatographic conditions should be optimized to achieve good separation of citric acid from other matrix components and isomers like isocitric acid.

| Parameter | Recommended Conditions |

| Column | Synergi™ Fusion-RP, C18, or mixed-mode columns |

| Mobile Phase A | 0.1% or 0.2% Formic acid in Water |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient | Optimized for separation (refer to specific application notes) |

| Flow Rate | 0.4 - 0.85 mL/min |

| Column Temperature | 40 - 45 °C |

| Injection Volume | 2 - 10 µL |

2.3. Mass Spectrometry (MS/MS) Conditions

The mass spectrometer should be operated in negative electrospray ionization (ESI) mode for the detection of citric acid.

| Parameter | Recommended Conditions |

| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |

| Ion Spray Voltage | ~5500 V |

| Temperature | ~450 °C |

| Multiple Reaction Monitoring (MRM) Transitions | Citric Acid: 191.1 -> 111.1, 191.1 -> 87.1 Citric Acid-d4: 195.1 -> 113.1, 195.1 -> 89.1 |

Note: The specific MRM transitions and collision energies should be optimized for the instrument being used.

Visualizations

3.1. Experimental Workflow

Caption: Experimental workflow for LC-MS/MS analysis of citric acid.

3.2. Tricarboxylic Acid (TCA) Cycle

References

- 1. phenomenex.com [phenomenex.com]

- 2. lcms.cz [lcms.cz]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Development of a LC-MS/MS Method for the Simultaneous Detection of Tricarboxylic Acid Cycle Intermediates in a Range of Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantitative Analysis of Organic Acids Using Citric Acid-d4 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quantitative analysis of organic acids is crucial in various scientific disciplines, including biomedical research, drug development, and food science. These molecules are key intermediates in metabolic pathways, such as the citric acid cycle (TCA cycle), and their concentrations can serve as important biomarkers for disease diagnosis and for monitoring therapeutic interventions. Stable isotope-labeled internal standards are essential for accurate quantification by mass spectrometry, correcting for variations in sample preparation and instrument response. Citric acid-d4, a deuterated analog of citric acid, is a widely used internal standard for the reliable quantification of citric acid and other organic acids in complex biological matrices.[1] This document provides detailed application notes and protocols for the use of Citric acid-d4 in the quantitative analysis of organic acids by liquid chromatography-mass spectrometry (LC-MS).

Principle

The methodology is based on the principle of stable isotope dilution analysis. A known amount of Citric acid-d4 is spiked into the sample as an internal standard (IS).[2] Since the deuterated standard is chemically identical to the endogenous analyte, it co-elutes during chromatography and experiences similar ionization efficiency in the mass spectrometer. By comparing the peak area ratio of the target analyte to the internal standard, precise and accurate quantification can be achieved, compensating for potential sample loss during preparation and matrix effects during analysis.

Featured Application: Targeted Organic Acid Profiling in Biological Samples

This protocol is designed for the targeted quantification of key organic acids, including intermediates of the citric acid cycle, in biological matrices such as plasma, urine, and cell culture extracts.

Experimental Workflow

The overall experimental process involves sample preparation, LC-MS/MS analysis, and data processing.

Protocols

Materials and Reagents

-

Organic acid standards (e.g., citric acid, succinic acid, malic acid, fumaric acid)

-

Citric acid-d4 (Internal Standard)

-

LC-MS grade water with 0.1% formic acid (Mobile Phase A)

-

LC-MS grade acetonitrile with 0.1% formic acid (Mobile Phase B)

-

Trichloroacetic acid (TCA) solution (5% w/v)

-

Human plasma, urine, or cell culture samples

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple Quadrupole Mass Spectrometer with an electrospray ionization (ESI) source

Sample Preparation

For Plasma Samples: [2]

-

Thaw plasma samples on ice.

-

To 10 µL of plasma, add 80 µL of 5% TCA solution.

-

Add 10 µL of a working solution of Citric acid-d4 (e.g., 0.1 mg/mL) to a final concentration of 10 µg/mL.

-

Vortex the mixture for 30 seconds and keep it on ice for 5 minutes, vortexing intermittently.

-

Centrifuge the samples at 17,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.

For Urine Samples: [2]

-

Thaw urine samples and filter using a 0.20 µm filter.

-

To 10 µL of the filtered urine, add 80 µL of 0.2% formic acid.

-

Add 10 µL of a working solution of Citric acid-d4 to a final concentration of 10 µg/mL.

-

Vortex and transfer the mixture to an HPLC vial for analysis.

For Cell Culture Samples:

-

Harvest cells and normalize the concentration per 10^6 cells.

-

Add 0.5 mL of perchloric acid (0.3 mM) to the cell pellet and keep on ice for 10 minutes.

-

Centrifuge at 12,000 x g for 10 minutes.

-

Spike the supernatant with Citric acid-d4.

-

Transfer the final extract to an HPLC vial for analysis.

LC-MS/MS Method

-

LC Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for separation.[3]

-

Mobile Phases:

-

A: 0.1% formic acid in water

-

B: 0.1% formic acid in 95% acetonitrile/5% water

-

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 2 µL

-

Gradient Elution: A typical gradient can be optimized, for instance, starting with a low percentage of mobile phase B, ramping up to elute the more hydrophobic compounds, and then re-equilibrating the column.

-

Mass Spectrometry:

-

Ionization Mode: Negative Electrospray Ionization (ESI-)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

Data Analysis

Data is processed using the instrument's software. A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in the calibration standards. The concentration of the organic acids in the unknown samples is then determined from this calibration curve.

Quantitative Data

The following table summarizes typical quantitative performance data for the analysis of selected organic acids using a method with Citric acid-d4 as an internal standard. The values are compiled from various studies and serve as a general reference.

| Organic Acid | Retention Time (min) | Linearity Range (µM) | Limit of Quantification (LOQ) (µM) |

| Citric Acid | 1.88 | 331.0 – 5290.0 | 331.0 |

| Fumaric Acid | 2.06 | 8.3 – 133.3 | 8.3 |

| Malic Acid | 1.95 | - | - |

| Succinic Acid | 3.65 | - | - |

| Glutaric Acid | 4.11 | 8.6 – 138.4 | 8.6 |

| Ethylmalonic Acid | 4.58 | 8.7 – 138.6 | 8.7 |

Data adapted from a study on urinary organic acids. The specific retention times and quantification limits may vary depending on the exact chromatographic conditions and instrument sensitivity.

Signaling Pathway Context: The Citric Acid Cycle

The organic acids quantified by this method are central to cellular metabolism, particularly the Citric Acid (TCA) Cycle. This pathway is a series of chemical reactions used by all aerobic organisms to release stored energy through the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins.

Conclusion

The use of Citric acid-d4 as an internal standard in LC-MS-based methods provides a robust and reliable approach for the quantitative analysis of organic acids in complex biological matrices. This methodology offers high sensitivity and specificity, making it an invaluable tool for metabolomic studies, clinical diagnostics, and research in drug development. The protocols and data presented herein serve as a comprehensive guide for implementing this analytical technique in the laboratory.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Development of a LC-MS/MS Method for the Simultaneous Detection of Tricarboxylic Acid Cycle Intermediates in a Range of Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fast and accurate quantitative organic acid analysis with LC-QTOF/MS facilitates screening of patients for inborn errors of metabolism - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Citric Acid-d4 in Metabolic Flux Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction to Metabolic Flux Analysis with Deuterated Tracers

Metabolic Flux Analysis (MFA) is a critical technique for quantifying the rates of metabolic reactions within a biological system. The use of stable isotope tracers, such as deuterium (²H), allows researchers to track the fate of atoms through metabolic pathways. Citric acid-d4 (d4-citric acid), a deuterated analog of the key tricarboxylic acid (TCA) cycle intermediate, serves as a valuable tool in these studies. While commonly used as an internal standard for accurate quantification of TCA cycle metabolites, its application as a tracer provides insights into the dynamics of the Krebs cycle and connected pathways.

When introduced into a biological system, d4-citric acid enters the cellular metabolism and its deuterated carbons can be traced as they are incorporated into downstream metabolites. By measuring the distribution of these isotopes over time, researchers can calculate the flux through various enzymatic reactions. This approach is instrumental in understanding cellular physiology, identifying metabolic bottlenecks, and elucidating the mechanism of action of drugs that target metabolic pathways.

Key Applications of Citric Acid-d4 in Metabolic Flux Analysis

-

Elucidating TCA Cycle Dynamics: Tracing the flow of deuterium from d4-citric acid through the TCA cycle allows for the quantification of the rates of individual reactions within the cycle. This is crucial for understanding energy metabolism in both normal and pathological states.

-

Investigating Anaplerotic and Cataplerotic Fluxes: The TCA cycle is a central hub of metabolism, with numerous entry (anaplerotic) and exit (cataplerotic) points. D4-citric acid tracing can help quantify the contributions of different substrates to the TCA cycle pool and the withdrawal of intermediates for biosynthetic pathways.

-

Studying Disease Metabolism: Alterations in TCA cycle flux are a hallmark of many diseases, including cancer and metabolic syndrome. MFA with d4-citric acid can reveal these metabolic shifts, providing potential biomarkers and therapeutic targets.

-

Drug Development and Target Validation: By assessing the impact of a drug candidate on TCA cycle fluxes, researchers can validate its mechanism of action and evaluate its efficacy in modulating cellular metabolism.

Experimental Workflow for Metabolic Flux Analysis using Deuterated Tracers

The following diagram outlines the general workflow for a metabolic flux analysis experiment using a deuterated tracer like d4-citric acid.

Detailed Experimental Protocols

The following protocols are adapted from established methodologies for metabolic flux analysis using stable isotope tracers and are applicable for studies involving d4-citric acid.

Protocol 1: Cell Culture and Isotope Labeling

Objective: To introduce the d4-citric acid tracer into cultured cells and monitor its incorporation over time.

Materials:

-

Mammalian cell line of interest (e.g., A549 lung carcinoma cells)

-

Appropriate cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Citric acid-d4 (sterile solution)

-

6-well or 12-well cell culture plates

-

Incubator (37°C, 5% CO₂)

Procedure:

-

Seed cells in culture plates at a density that will result in approximately 80% confluency at the time of the experiment.

-

Allow cells to attach and grow for 24 hours in a standard incubator.

-

Prepare the labeling medium by supplementing the standard culture medium with a known concentration of d4-citric acid. The final concentration will depend on the specific experimental goals and should be optimized.

-

On the day of the experiment, aspirate the standard medium from the cells and wash once with pre-warmed sterile phosphate-buffered saline (PBS).

-

Add the prepared labeling medium to the cells.

-

Incubate the cells for the desired time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of tracer incorporation.

Protocol 2: Metabolite Extraction

Objective: To rapidly quench metabolic activity and extract intracellular metabolites for analysis.

Materials:

-

Ice-cold 0.9% NaCl solution

-

-80°C methanol

-

Cell scraper

-

Centrifuge

-

Dry ice

Procedure:

-

At each time point, rapidly aspirate the labeling medium from the well.

-

Immediately wash the cells with 1 mL of ice-cold 0.9% NaCl solution to remove any remaining extracellular tracer.

-

Aspirate the NaCl solution completely.

-

Add 1 mL of -80°C methanol to the well to quench all enzymatic activity.

-

Place the plate on dry ice and scrape the cells into the methanol.

-

Transfer the cell suspension to a pre-chilled microcentrifuge tube.

-

Vortex the tube vigorously for 30 seconds.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

-

Carefully transfer the supernatant containing the extracted metabolites to a new tube.

-

Store the metabolite extract at -80°C until LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis

Objective: To separate and quantify the isotopologues of TCA cycle intermediates.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer

LC Conditions (Example):

-

Column: Reversed-phase C18 column

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: A linear gradient from 0% to 100% B over 15 minutes.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 10 µL

MS/MS Conditions (Example):

-

Ionization Mode: Electrospray Ionization (ESI), negative mode

-

Multiple Reaction Monitoring (MRM): Set up transitions for the unlabeled and deuterated forms of citric acid and other TCA cycle intermediates. For example:

-

Citric Acid (unlabeled): Precursor ion (m/z) 191.0 -> Product ion (m/z) 111.0

-

Citric Acid-d4: Precursor ion (m/z) 195.0 -> Product ion (m/z) 113.0

-

-

Optimize collision energies and other source parameters for each analyte.

Data Presentation and Analysis

Quantitative Data Summary

The following tables present hypothetical quantitative data that could be obtained from an MFA experiment using a deuterated tracer to investigate the effect of a drug on cancer cell metabolism. The flux values are normalized to the rate of citrate synthase.

Table 1: Relative TCA Cycle Fluxes in Control vs. Drug-Treated Cancer Cells

| Metabolic Flux | Control (Relative Flux) | Drug-Treated (Relative Flux) | Fold Change |

| Citrate Synthase | 100 | 100 | 1.0 |

| Aconitase | 95 ± 5 | 70 ± 6 | 0.74 |

| Isocitrate Dehydrogenase | 92 ± 4 | 65 ± 5 | 0.71 |

| α-Ketoglutarate Dehydrogenase | 88 ± 6 | 50 ± 7 | 0.57 |

| Succinyl-CoA Synthetase | 85 ± 5 | 45 ± 6 | 0.53 |

| Succinate Dehydrogenase | 80 ± 7 | 40 ± 5 | 0.50 |

| Fumarase | 78 ± 6 | 38 ± 4 | 0.49 |

| Malate Dehydrogenase | 98 ± 8 | 85 ± 7 | 0.87 |

Table 2: Anaplerotic and Cataplerotic Fluxes

| Metabolic Flux | Control (Relative to Citrate Synthase) | Drug-Treated (Relative to Citrate Synthase) |

| Pyruvate Carboxylase | 15 ± 2 | 25 ± 3 |

| Glutaminolysis | 30 ± 4 | 40 ± 5 |

| Citrate Export (to Fatty Acid Synthesis) | 10 ± 1.5 | 5 ± 1 |

Visualization of Metabolic Pathways

The following diagrams, generated using the DOT language, illustrate key metabolic pathways relevant to d4-citric acid tracing.

The following diagram illustrates a hypothetical scenario where a drug inhibits a key enzyme in the TCA cycle, leading to metabolic rerouting.

Conclusion

The use of d4-citric acid in metabolic flux analysis provides a powerful approach to quantitatively assess the dynamics of the TCA cycle and its interconnected pathways. The protocols and data presented here offer a framework for researchers to design and interpret experiments aimed at understanding cellular metabolism in various biological contexts. The ability to trace the fate of deuterated substrates with high precision using LC-MS/MS enables the detailed characterization of metabolic phenotypes, which is invaluable for basic research, disease diagnostics, and the development of novel therapeutics.

Application Note: Quantitative Analysis of Citric Acid in Biological Samples by Gas Chromatography-Mass Spectrometry (GC-MS) using a Deuterated Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the accurate quantification of citric acid in biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS) coupled with a stable isotope dilution method. The protocol employs Citric acid-d4 as an internal standard to ensure high precision and accuracy by correcting for variations during sample preparation and analysis. This method is crucial for researchers in metabolic studies, drug development, and clinical diagnostics where citric acid levels are a key indicator of cellular metabolism and mitochondrial function.

Introduction

Citric acid is a central intermediate in the tricarboxylic acid (TCA) cycle, a key metabolic pathway for cellular energy production.[1][2][3] The TCA cycle is the final common oxidative pathway for carbohydrates, fats, and amino acids.[1] Accurate measurement of citric acid concentrations in biological samples such as plasma, tissues, and cell cultures is essential for understanding metabolic regulation, identifying biomarkers for diseases like diabetic nephropathy, and assessing the effects of therapeutic interventions.[4] Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the quantification of small molecules like citric acid. However, the non-volatile nature of citric acid necessitates a derivatization step to convert it into a volatile and thermally stable compound suitable for GC-MS analysis. The use of a stable isotope-labeled internal standard, such as Citric acid-d4, is the gold standard for quantitative analysis as it closely mimics the analyte throughout the entire analytical process, minimizing experimental errors.

Experimental Protocol

This protocol outlines the necessary steps for sample preparation, derivatization, and GC-MS analysis for the quantification of citric acid.

Materials and Reagents

-

Citric Acid (Sigma-Aldrich)

-

Citric acid-d4 (CDN Isotopes)

-

Methanol (HPLC Grade)

-

Chloroform (HPLC Grade)

-

Pyridine (Anhydrous)

-

N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) (Sigma-Aldrich)

-

tert-butyldimethylchlorosilane (TBDMS) (Sigma-Aldrich)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Nitrogen gas (high purity)

Equipment

-

Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 6890 GC with 5973N MSD)

-

GC Column (e.g., Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm)

-

Autosampler

-

Centrifuge

-

Vortex mixer

-

Heating block or oven

-

Evaporator (e.g., nitrogen evaporator)

-

Analytical balance

-

pH meter

-

Glassware (vials, tubes, etc.)

Sample Preparation (Extraction of Metabolites)

-

Tissue Samples:

-

Accurately weigh 10-50 mg of frozen tissue.

-

Homogenize the tissue in 1 mL of ice-cold 80% methanol.

-

Add a known amount of the Citric acid-d4 internal standard solution.

-

Vortex thoroughly for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet proteins and cellular debris.

-

Transfer the supernatant to a new tube.

-

-

Cell Culture Samples:

-

Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

-